molecular formula C12H17NO2 B8698762 N-hydroxy-4-pentylbenzamide

N-hydroxy-4-pentylbenzamide

Cat. No.: B8698762
M. Wt: 207.27 g/mol
InChI Key: ICJGSZVCVZYRLB-UHFFFAOYSA-N
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Description

N-Hydroxy-4-pentylbenzamide is a hydroxamic acid derivative characterized by a benzamide backbone substituted with a pentyl chain at the para position and a hydroxylamine (-NHOH) group. Hydroxamic acids are widely studied for their metal-chelating properties, enzyme inhibition (e.g., histone deacetylases), and applications in polymer science .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-hydroxy-4-pentylbenzamide

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(14)13-15/h6-9,15H,2-5H2,1H3,(H,13,14)

InChI Key

ICJGSZVCVZYRLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-4-Nitrobenzamide

  • Structure: Features a nitro group (-NO₂) at the para position and a hydroxyphenyl (-C₆H₄OH) substituent.
  • Key Properties: Thermal Stability: Exhibits exceptional thermal oxidation stability (decomposition temperature >300°C) due to rigid molecular packing and hydrogen bonding (N–H···O and O–H···O interactions) . Solubility: Enhanced solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar analogs, attributed to the hydrophilic nitro and hydroxyl groups. Applications: Used in high-performance polymers for electronics and coatings .

N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide

  • Structure : Contains a cyclohexane ring and a 4-chlorophenyl group.
  • Key Properties :
    • Antioxidant Activity : Demonstrated radical scavenging activity (DPPH assay) comparable to butylated hydroxyanisole (BHA), with IC₅₀ values in the micromolar range .
    • Lipophilicity : Higher logP values than N-hydroxy-4-pentylbenzamide analogs due to the chlorophenyl group, influencing membrane permeability .

N-(2-Nitrophenyl)-4-Bromo-benzamide

  • Structure : Bromine substituent at the para position and a 2-nitrophenyl group.
  • Key Properties :
    • Crystallinity : Forms layered structures via N–H···O hydrogen bonds, similar to N-(4-hydroxyphenyl)-4-nitrobenzamide, but with reduced planarity (dihedral angle ~15°) .
    • Reactivity : The nitro group facilitates electrophilic substitution reactions, enabling further functionalization .

N-(3,4-Dimethylphenyl)-4-(Hydroxymethyl)benzamide

  • Structure : Includes a hydroxymethyl (-CH₂OH) group and 3,4-dimethylphenyl substituent.
  • Key Properties: Hydrogen Bonding: The hydroxymethyl group participates in O–H···O interactions, improving solubility in alcohols and water . Biological Potential: Structural similarity to HDAC inhibitors suggests possible anticancer activity, though specific data is unavailable .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Thermal Stability (°C) Solubility Profile Notable Applications Reference
N-(4-Hydroxyphenyl)-4-nitrobenzamide -NO₂, -C₆H₄OH >300 Polar solvents (DMF) High-performance polymers
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide -Cl, cyclohexane ~200 Ethanol, acetone Antioxidants
N-(2-Nitrophenyl)-4-bromo-benzamide -Br, -NO₂ ~250 Chloroform, THF Intermediate for drug synthesis
N-(3,4-Dimethylphenyl)-4-(hydroxymethyl)benzamide -CH₂OH, -CH₃ ~180 Water, methanol Potential HDAC inhibitors

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Enhance thermal stability and rigidity but reduce solubility in non-polar solvents . Hydroxamic Acid Group (-NHOH): Facilitates metal chelation (e.g., Zn²⁺ in HDACs) and hydrogen bonding, critical for biological activity .
  • Synthetic Challenges :

    • Preparation of this compound would require optimized coupling reactions (e.g., HBTU-mediated amidation) and protection of the hydroxylamine group to prevent oxidation .

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